

A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzimidazole Analogs

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Compound of Interest	
Compound Name:	2-chloro-5,6-dimethyl-1H-benzimidazole
Cat. No.:	B1296027

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For researchers, scientists, and drug development professionals, the benzimidazole scaffold is a cornerstone in medicinal chemistry. The introduction of a chlorine atom at the 2-position of this scaffold has unlocked a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-chlorobenzimidazole derivatives, focusing on their antifungal, antibacterial, anticancer, and antiviral properties, supported by experimental data.

Antifungal Activity

Derivatives of 2-chloromethyl-1H-benzimidazole have demonstrated significant potential in combating phytopathogenic fungi. The structural modifications on the benzimidazole core play a crucial role in determining their antifungal efficacy.

Key Structure-Activity Relationship Observations for Antifungal Activity:

- Substitution on the Benzene Ring: The presence of a chlorine atom at the para-position of a benzene ring attached to the benzimidazole core generally leads to an increase in antifungal activity.^[1]
- Role of the Sulfonyl Group: A sulfonyl group is critical for the inhibition of specific fungal species such as *C. gloeosporioides*.^{[1][2]}

- Unsubstituted Benzene Ring: An unsubstituted benzene ring can also contribute to improved activity against certain fungi.[1]

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity (IC50 in $\mu\text{g/mL}$) of selected 2-chloromethyl-1H-benzimidazole derivatives against five phytopathogenic fungi.[1][2]

Compound	R Group	Cytospora sp.	C. gloeosporioides	B. cinerea	A. solani	F. solani
4m	4-Methylphenyl	>100	20.76	>100	27.58	18.60
5b	4-Chlorophenylsulfonyl	30.97	11.38	57.71	>100	40.15
7f	Not Specified	-	-	13.36	-	-
Hymexazol (Positive Control)	-	-	-	8.92	-	-

Antibacterial Activity

2-Chlorobenzimidazole analogs have also been investigated for their activity against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the benzimidazole scaffold are key determinants of their antibacterial potency.

Key Structure-Activity Relationship Observations for Antibacterial Activity:

- The introduction of different aromatic amines and heterocycles at the 2-position of the chloromethyl benzimidazole scaffold can modulate antibacterial potency.

- Specific substitutions can lead to significant activity against resistant strains like Methicillin-resistant *Staphylococcus aureus* (MRSA).
- The presence of a hydrophilic moiety like a pyridine ring at the 2-position and an electron-withdrawing group on an attached indole moiety can enhance broad-spectrum antibacterial activity.[3]
- Hydrophobic groups on a phenyl ring attached to the benzimidazole core can decrease activity.[4]

Quantitative Data: Antibacterial Activity

The table below presents the Minimum Inhibitory Concentration (MIC in $\mu\text{g/mL}$) of representative 2-substituted benzimidazole derivatives against various bacterial strains.[3][5]

Compound ID	Derivative Type	S. aureus	E. coli	P. aeruginosa
62a	2-substituted benzimidazole	-	2	-
63a	2-substituted benzimidazole	16 (MRSA)	-	-
63c	2-substituted benzimidazole	8 (MRSA)	-	-
65a	Indole-pyridine hybrid	0.060	0.030	-
Norfloxacin (Reference)	-	-	-	-

Anticancer Activity

The anticancer potential of 2-chlorobenzimidazole derivatives has been extensively studied, with several analogs showing potent cytotoxic effects against a range of human cancer cell lines.

Key Structure-Activity Relationship Observations for Anticancer Activity:

- The benzimidazole scaffold's similarity to purines allows it to interact with various biological targets involved in cancer progression.[6]
- Substitution at the 2-position is a common strategy to modulate anticancer activity.[6]
- Hybrid molecules, where the benzimidazole core is combined with other bioactive scaffolds, have shown synergistic anticancer effects.[3]

Quantitative Data: Anticancer Activity

The *in vitro* antiproliferative activity (IC50 in μ M) of selected 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives against various cancer cell lines is summarized below.[6]

Compound	HepG2 (Liver Cancer)	SK-OV-3 (Ovarian Cancer)	NCI-H460 (Lung Cancer)	BEL-7404 (Liver Cancer)	HL-7702 (Normal Liver Cells)
3a1	7.54	9.12	11.34	8.21	> 100
3a3	12.87	15.65	18.21	14.33	> 100
3a4	28.24	31.43	35.11	29.87	> 100
3a5	15.43	18.98	22.45	17.65	> 100
3c1	20.15	23.87	38.25	39.94	> 100

Antiviral Activity

Certain 2-substituted benzimidazole ribonucleosides have shown selective and potent activity against human cytomegalovirus (HCMV).

Key Structure-Activity Relationship Observations for Antiviral Activity:

- Benzimidazole ribonucleosides have demonstrated significant activity against human CMV and Epstein-Barr virus (EBV), but not against HSV-1, HSV-2, VZV, HHV-6, or HHV-8.[7]

- Analogs like 2-bromo-5,6-dichloro-1-(β -d-ribofuranosyl)benzimidazole (BDCRB) are potent inhibitors of HCMV replication.[7][8]

Quantitative Data: Antiviral Activity

The following table presents the 50% effective concentration (EC50 in μ M) of benzimidazole ribonucleosides against human CMV.[7]

Compound	Mean EC50 (μ M) against HCMV
Benzimidazole Ribonucleosides (average)	1 to 5
Ganciclovir (GCV)	6

Experimental Protocols

Mycelium Growth Rate Method (Antifungal Activity)

This method is used to determine the antifungal activity of the synthesized compounds.[2]

- Compound Preparation: Stock solutions of the test compounds are prepared by dissolving them in acetone.
- Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved. The test compounds are then added to the molten PDA at various concentrations.
- Inoculation: A mycelial disc of the test fungus is placed at the center of the PDA plate.
- Incubation: The plates are incubated at 25 ± 1 °C.
- Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (without the test compound).
- IC50 Determination: The concentration of the compound that causes 50% inhibition of mycelial growth (IC50) is calculated by regression analysis.

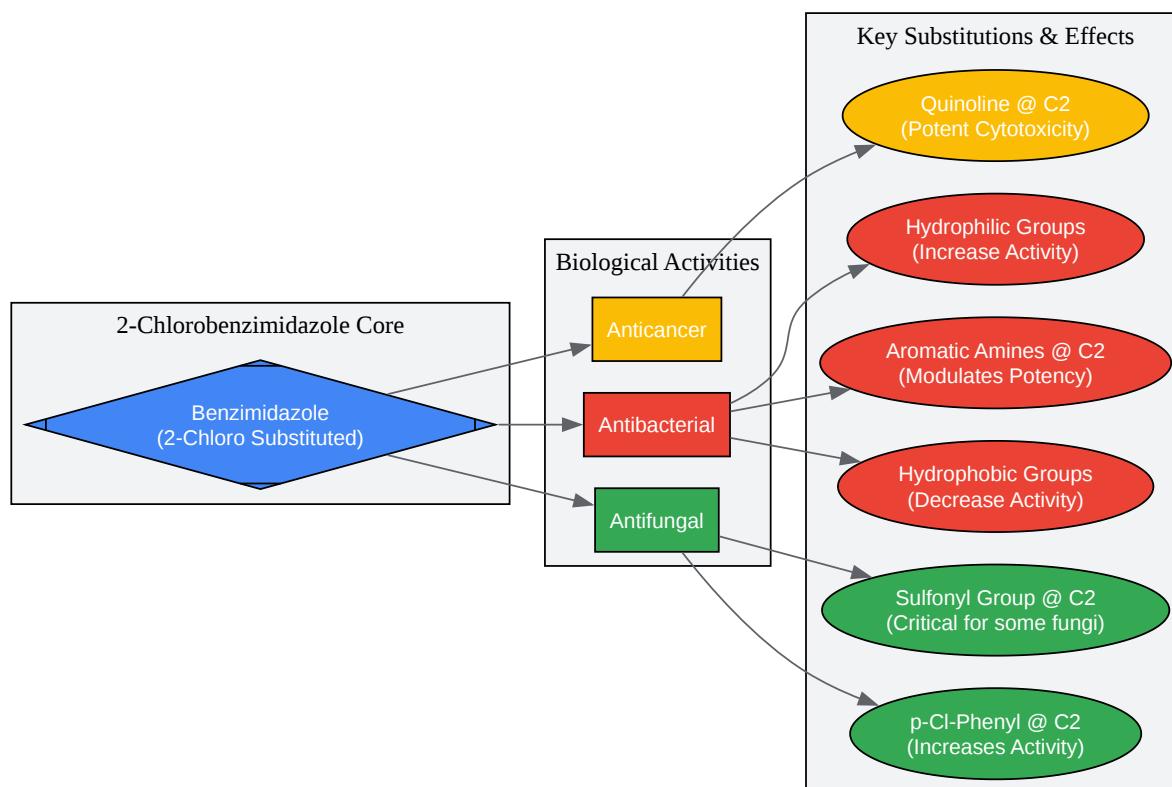
Broth Microdilution Method (Antibacterial Activity - MIC Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Preparation of Stock Solution: Due to the low aqueous solubility of many benzimidazole derivatives, a high-concentration stock solution is prepared in 100% DMSO.
- Preparation of Microtiter Plates: 100 μ L of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is added to all wells of a 96-well microtiter plate. 100 μ L of the benzimidazole stock solution (at 2X the highest desired final concentration) is added to the first column of wells.
- Serial Dilution: A two-fold serial dilution is performed by transferring 100 μ L from the first column to the second, and so on, down the plate.
- Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). This is then diluted to achieve a final concentration of about 5×10^5 CFU/mL in the wells.
- Inoculation: 100 μ L of the standardized inoculum is added to each well (except for the sterility control).
- Incubation: The plate is incubated at 35-37°C for 16-20 hours.
- Reading and Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

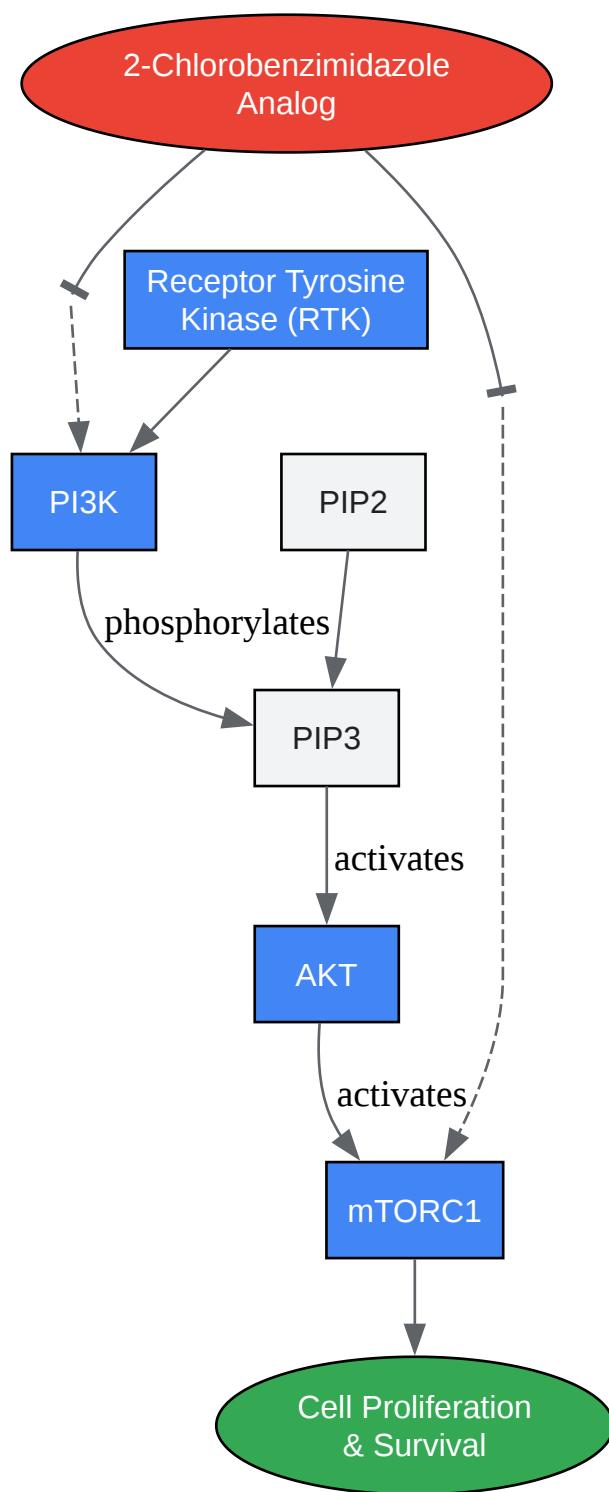
Structure-Activity Relationship Summary



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Caption: Key structure-activity relationships of 2-chlorobenzimidazole analogs.

Anticancer Mechanism: PI3K/AKT/mTOR Pathway Inhibition



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-chlorobenzimidazole analogs.

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